[(2R)-1-methoxypropan-2-yl](methyl)amine hydrochloride
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Overview
Description
(2R)-1-methoxypropan-2-ylamine hydrochloride is a chemical compound with the molecular formula C5H14ClNO. It is often used in research and development, particularly in the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a methoxy group and a methylamine group attached to a propan-2-yl backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-methoxypropan-2-ylamine hydrochloride typically involves the reaction of ®-1-methoxypropan-2-ol with methylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process can be summarized as follows:
Starting Materials: ®-1-methoxypropan-2-ol and methylamine.
Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid as a catalyst.
Product Isolation: The resulting product is isolated by crystallization or other purification techniques.
Industrial Production Methods
In an industrial setting, the production of (2R)-1-methoxypropan-2-ylamine hydrochloride may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-methoxypropan-2-ylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy and methylamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogenating agents like thionyl chloride and alkylating agents such as methyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various alkylated derivatives.
Scientific Research Applications
(2R)-1-methoxypropan-2-ylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-1-methoxypropan-2-ylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(2-methoxy-2-methylpropyl)(methyl)amine hydrochloride: Similar in structure but with different substituents.
N-methyl-N-propargylbenzylamine: Used in neurodegenerative disorder treatments.
Rasagiline and Selegiline: Monoamine oxidase inhibitors with similar amine structures.
Uniqueness
(2R)-1-methoxypropan-2-ylamine hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in research and industry.
Properties
IUPAC Name |
(2R)-1-methoxy-N-methylpropan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(6-2)4-7-3;/h5-6H,4H2,1-3H3;1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIYXAQXNFQRBH-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COC)NC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955399-17-4 |
Source
|
Record name | [(2R)-1-methoxypropan-2-yl](methyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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